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Compound of Interest

Compound Name: 4-Acetylmorpholine

Cat. No.: B157445

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and predicted 13C
Nuclear Magnetic Resonance (NMR) chemical shifts for 4-acetylmorpholine. To provide a
broader context for spectral interpretation, the data is also compared with the related
compounds, morpholine and N-acetylpiperidine. Detailed experimental protocols and
computational methods are provided to support the presented data.

Comparison of Experimental and Predicted 13C
NMR Data for 4-Acetylmorpholine

The following table summarizes the experimental and predicted 13C NMR chemical shifts for 4-
acetylmorpholine. The experimental data was obtained in deuterochloroform (CDCI3), and the
predicted data was generated using a computational algorithm.

Experimental Chemical Predicted Chemical Shift
Carbon Atom ) ]
Shift (ppm) in CDCIs (ppm)
C=0 168.9 170.2
C2/C6 (N-CH2) 45.8,41.6 43.5
C3/C5 (O-CHz) 66.8 66.7
CHs 21.3 20.9
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Comparative 13C NMR Data: 4-Acetylmorpholine,
Morpholine, and N-Acetylpiperidine

This table provides a comparative analysis of the 13C NMR chemical shifts of 4-
acetylmorpholine against its parent compound, morpholine, and a structurally similar cyclic
amide, N-acetylpiperidine. All data presented was recorded in CDCls.

C3IC5 (O-
C2/C6 (N- C4 (CH2)
Compound C=0 (ppm) CH2) | (CH2) CHs (ppm)
CHz) (ppm) (ppm)
(ppm)
4-
Acetylmorpho  168.9 45.8,41.6 66.8 - 21.3
line
Morpholine - 46.2 67.4
N-
Acetylpiperidi  169.2 46.5, 42.0 255, 26.3 24.5 214
ne

Experimental Protocols
13C NMR Spectroscopy

The experimental 13C NMR spectra were acquired on a Bruker AVANCE spectrometer. A
standard protocol for routine 13C NMR acquisition was followed:

o Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

 Instrument Setup: The spectrometer was tuned and the magnetic field was shimmed to
ensure homogeneity.

e Acquisition Parameters: Proton-decoupled 13C NMR spectra were recorded at a frequency
of 100 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-
to-noise ratio. A relaxation delay of 2 seconds was used between pulses.
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e Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected
to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to
TMS (6 = 0.00 ppm).

Computational Methods

The predicted 13C NMR chemical shifts for 4-acetylmorpholine were calculated using the
online prediction tool available at --INVALID-LINK--. This tool utilizes a database of existing
NMR data and employs algorithms to estimate the chemical shifts based on the chemical
environment of each carbon atom in the molecule.

Visualizing Structural Relationships and
Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships
and processes involved in the analysis of 4-acetylmorpholine's 13C NMR spectrum.
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Structure-Spectrum Correlation for 4-Acetylmorpholine
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Caption: Correlation of 4-Acetylmorpholine's structure with its 13C NMR signals.
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13C NMR Experimental Workflow
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 To cite this document: BenchChem. [A Comparative Guide to the 13C NMR Chemical Shifts
of 4-Acetylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157445#13c-nmr-chemical-shifts-for-4-
acetylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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